1-Methyloctahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which contains pyrrole and pyrazine rings . This compound has a molecular weight of 140.23 .
Synthesis Analysis
Pyrrolopyrazine derivatives, including this compound, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The empirical formula is C8H16N2 .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including this compound, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical and Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is CC1NCCN2CCCC12 .Scientific Research Applications
Formation and Analysis in Maillard Reaction
1-Methyloctahydropyrrolo[1,2-a]pyrazine, as part of the broader pyrazine family, is significant in the context of the Maillard reaction. A study by Adams et al. (2008) focused on the formation of various pyrazines, including the alkylpyrazines, through the Maillard reaction. Their research identified 2,5-dimethylpyrazine as the most significant pyrazine formed from various amino acids, highlighting the intricate pathways and complex mechanisms involved in their formation. This study underscores the importance of pyrazines like this compound in flavor chemistry and food science (Adams et al., 2008).
Synthesis and Derivatives
Likhosherstov et al. (1993) explored a new synthesis route for octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs. They proposed an alternative approach starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, which are more accessible. This work contributes to the understanding of the synthesis and potential applications of derivatives like this compound in pharmaceutical research (Likhosherstov et al., 1993).
Optical and Thermal Properties
The study by Meti et al. (2017) on dipyrrolopyrazine derivatives, a group that includes compounds like this compound, highlights their potential in organic optoelectronic materials. This research revealed the optical and thermal properties of these compounds, suggesting their utility in developing advanced materials for optoelectronics (Meti et al., 2017).
Catalytic Asymmetric Synthesis
Hu et al. (2018) conducted research on the asymmetric synthesis of tetrahydropyrrolo[1,2-a]pyrazines, which are important due to their biological activities. Their work focused on developing catalytic methods for synthesizing these compounds, which has implications for creating chiral amines and other derivatives for medicinal use (Hu et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including 1-Methyloctahydropyrrolo[1,2-a]pyrazine, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Biochemical Analysis
Cellular Effects
1-Methyloctahydropyrrolo[1,2-a]pyrazine influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. By binding to specific sites on enzymes, it can either block substrate access or facilitate catalytic activity. Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects and dose-response relationships are essential considerations in evaluating the safety and efficacy of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Understanding the metabolic fate of this compound is crucial for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in targeting specific tissues or organs .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules within the cell .
Properties
IUPAC Name |
1-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-8-3-2-5-10(8)6-4-9-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFHNFCIQLHQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660762 | |
Record name | 1-Methyloctahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155206-39-6 | |
Record name | 1-Methyloctahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyloctahydropyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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